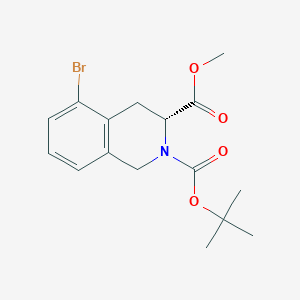
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that features both pyrimidine and azetidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloro-2-methoxypyrimidine with an azetidin-3-ol precursor under specific conditions . The reaction often requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylpyrimidin-4-ol
- 2-Chloro-5-methylpyridin-3-ol
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
- (2-Chloro-6-methylpyridin-4-yl)methanol
Uniqueness
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol is unique due to its specific combination of pyrimidine and azetidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmaceutical intermediate further highlight its uniqueness .
Properties
Molecular Formula |
C8H10ClN3O2 |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
1-(6-chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H10ClN3O2/c1-14-8-10-6(9)2-7(11-8)12-3-5(13)4-12/h2,5,13H,3-4H2,1H3 |
InChI Key |
MBFFSHAGNJJPFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)N2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)
![3-Phenylbenzo[d]isoxazol-7-amine](/img/structure/B12962316.png)
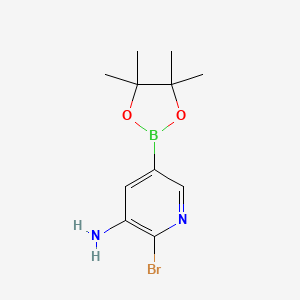

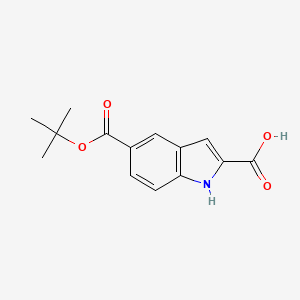
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)
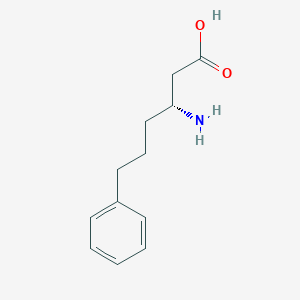
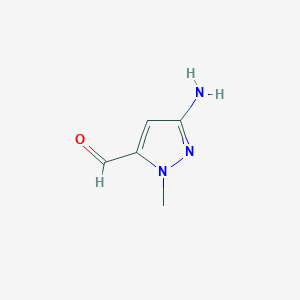

![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)



